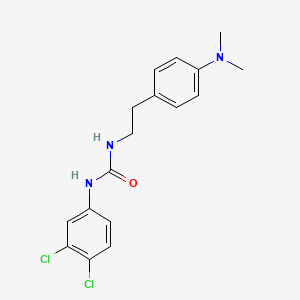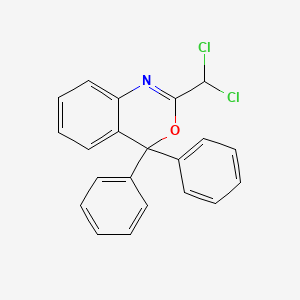![molecular formula C22H24N2O5 B11480257 1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime](/img/structure/B11480257.png)
1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime is a complex organic compound with a molecular formula of C22H23NO5 This compound is characterized by the presence of an isoquinoline ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Ethanone Oxime: The final step involves the formation of the oxime group by reacting the ethanone derivative with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies investigating the biological activity of isoquinoline derivatives, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Uniqueness
1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime is unique due to its specific structural features, such as the presence of multiple methoxy groups and the oxime functionality. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(NE)-N-[1-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C22H24N2O5/c1-13(24-25)16-11-21(28-4)20(27-3)10-15(16)8-18-17-12-22(29-5)19(26-2)9-14(17)6-7-23-18/h6-7,9-12,25H,8H2,1-5H3/b24-13+ |
InChI Key |
PYOHLHVVJWGAPE-ZMOGYAJESA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480183.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11480188.png)
![N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B11480191.png)
![5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11480192.png)

![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B11480197.png)
![5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11480201.png)
![1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11480204.png)
![5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11480208.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480209.png)
![ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11480220.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11480221.png)
![10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11480236.png)
